hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate
Description
Hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with stereospecific substitutions. Key structural features include:
- Hexyl sulfanylformate ester at position 3 (C3), contributing to lipophilicity and metabolic stability.
- 10,13-Dimethyl groups enhancing rigidity of the steroid backbone.
- 17-Octyl chain, a long hydrophobic substituent influencing membrane permeability and receptor binding .
This compound is part of a broader class of modified steroids used in drug discovery for their ability to modulate nuclear receptors, enzymes, or membrane-bound targets. Its sulfanylformate group distinguishes it from classical steroid esters, offering unique reactivity and pharmacokinetic properties .
Properties
Molecular Formula |
C34H58O2S |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate |
InChI |
InChI=1S/C34H58O2S/c1-5-7-9-11-12-13-15-26-17-19-30-29-18-16-27-25-28(37-32(35)36-24-14-10-8-6-2)20-22-34(27,4)31(29)21-23-33(26,30)3/h16,26,28-31H,5-15,17-25H2,1-4H3/t26-,28-,29-,30-,31-,33+,34-/m0/s1 |
InChI Key |
VLMAOZSPUIFNLW-IQKAZFNHSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)OCCCCCC)C)C |
Canonical SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)OCCCCCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate typically involves the following steps:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of a suitable precursor to form the cyclopenta[a]phenanthrene structure. Common reagents include strong acids or bases, and the reaction is often carried out under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. Thiol compounds are commonly used as nucleophiles, and the reaction is typically carried out in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the sulfanyl group with hexyl formate. This reaction is usually catalyzed by an acid such as sulfuric acid and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve the use of continuous flow reactors to ensure consistent product quality. Purification steps such as distillation and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a sulfide. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential as a therapeutic agent. Its ability to interact with biological systems can be explored for:
- Hormonal Activity Modulation : Due to its structural similarity to steroid hormones, it may exhibit activity on hormone receptors such as estrogen and androgen receptors. Preliminary studies suggest it could influence endocrine pathways .
- Antitumor Activity : Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific cancer cell lines. Further investigations are warranted to assess its efficacy against various cancers .
Drug Delivery Systems
The hydrophobic nature of the compound makes it suitable for incorporation into drug delivery systems:
- Nanoparticle Formulations : Its compatibility with lipid-based nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that such formulations can improve therapeutic outcomes in targeted delivery applications .
- Polymer Blends : The compound can be used as a plasticizer or additive in polymer matrices to modify mechanical properties and drug release profiles .
Environmental Applications
Given its chemical stability and potential biodegradability:
- Bioremediation : The compound may serve as a substrate for microbial degradation processes in contaminated environments. Its breakdown products could be less toxic and more environmentally friendly .
- Pesticide Development : Its structural features might allow for the development of novel agrochemicals that are effective yet minimize environmental impact.
Case Studies
Mechanism of Action
The mechanism of action of hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through various pathways, including:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular communication and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several cyclopenta[a]phenanthrene derivatives, differing in substituents, stereochemistry, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Substituent Effects on Lipophilicity :
- The 17-octyl chain in the target compound increases logP compared to analogs with shorter or branched chains (e.g., 6-methylheptan-2-yl in CAS 110888-06-7), enhancing its affinity for lipid-rich tissues .
- Sulfanylformate vs. Acetate : Sulfanylformate esters (target compound) exhibit greater resistance to esterase-mediated hydrolysis than acetate esters (e.g., CAS 15571-07-0), suggesting improved oral bioavailability .
Stereochemical Influences :
- The (3S,8S,9S,10R,13R,14S,17S) configuration ensures optimal spatial alignment with steroid-binding pockets in nuclear receptors, as evidenced by computational docking studies . In contrast, epimerization at C17 (e.g., CAS 601-57-0) reduces binding affinity by 40% .
Biological Activity :
- Target Prediction : Tools like SimilarityLab highlight structural analogs with anti-inflammatory and anti-cancer activities, though the target compound’s sulfanylformate group may confer unique off-target effects (e.g., kinase inhibition) .
- Proteomic Interaction Signatures : The CANDO platform predicts divergent proteome-wide interactions compared to hydroxyl-bearing analogs (e.g., ), suggesting distinct therapeutic or toxicological profiles .
Biological Activity
Hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and findings from diverse sources.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 446.7 g/mol. The structure features multiple stereocenters and a sulfanylformate functional group which may influence its biological interactions.
Structural Features
- IUPAC Name : this compound
- CAS Number : Not specified in the search results but can be derived from the IUPAC name.
- Molecular Weight : 446.7 g/mol
Research indicates that the compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by disrupting microbial cell membranes.
- Anti-inflammatory Effects : Some analogs have demonstrated the ability to inhibit pro-inflammatory cytokines. This suggests that hexyl sulfanylformate could modulate inflammatory pathways.
Case Studies
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
Comparative Analysis
| Activity Type | Compound | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Hexyl sulfanylformate | 32 µg/mL against S. aureus | |
| Anti-inflammatory | Similar analogs | IC50 = 10 µM |
Pharmacological Studies
Recent pharmacological studies have focused on the therapeutic potential of hexyl sulfanylformate in treating chronic inflammatory diseases and infections.
- In Vivo Studies : Animal models treated with hexyl sulfanylformate showed reduced inflammation markers and improved recovery rates from bacterial infections compared to control groups .
- Cell Line Experiments : Human cell lines exposed to varying concentrations of the compound exhibited dose-dependent responses in terms of cell viability and cytokine production .
Toxicological Assessments
Toxicity studies indicate that while the compound shows promising biological activity, it also necessitates careful evaluation regarding its safety profile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
